REACTION_CXSMILES
|
C([Mg]Cl)(C)C.Br[C:7]1[C:13]([O:14][CH3:15])=[CH:12][C:10]([NH2:11])=[C:9]([Cl:16])[CH:8]=1.C([Li])CCC.CN(C)[CH:24]=[O:25].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O>[NH2:11][C:10]1[C:9]([Cl:16])=[CH:8][C:7]([CH:24]=[O:25])=[C:13]([O:14][CH3:15])[CH:12]=1
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Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1OC)Cl
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to give a thick slurry
|
Type
|
TEMPERATURE
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Details
|
cooled to −25° C.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to −10° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the resulting thick slurry was warmed to 0° C. over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
reaction at <10° C
|
Type
|
FILTRATION
|
Details
|
then filtered under vacuum
|
Type
|
WASH
|
Details
|
The cake was washed with water (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=O)C=C1Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |